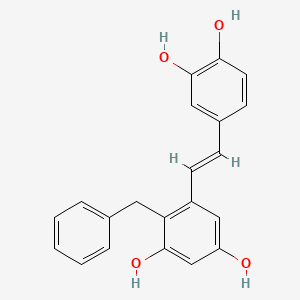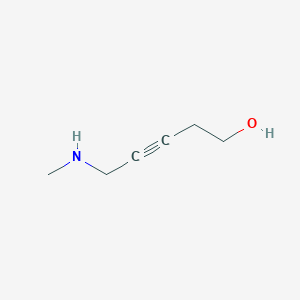
5-(Methylamino)pent-3-YN-1-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Methylamino)pent-3-YN-1-OL is an organic compound with the molecular formula C6H11NO It is a derivative of pentynol, featuring a methylamino group attached to the pentynol backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methylamino)pent-3-YN-1-OL typically involves the reaction of 3-pentyn-1-ol with methylamine. The process can be carried out under various conditions, often involving the use of catalysts to enhance the reaction efficiency. One common method involves the use of palladium(II) catalysts in a one-pot, multi-step process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the production rate while minimizing the formation of by-products.
化学反応の分析
Types of Reactions
5-(Methylamino)pent-3-YN-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the triple bond into a double or single bond, forming alkenes or alkanes.
Substitution: The methylamino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Ketones and aldehydes.
Reduction: Alkenes and alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
5-(Methylamino)pent-3-YN-1-OL has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 5-(Methylamino)pent-3-YN-1-OL involves its interaction with specific molecular targets. The methylamino group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also participate in enzymatic reactions, altering metabolic pathways.
類似化合物との比較
Similar Compounds
3-Pentyn-1-ol: A similar compound with a hydroxyl group instead of a methylamino group.
4-Pentyn-1-ol: Another related compound with the triple bond located at a different position.
Uniqueness
5-(Methylamino)pent-3-YN-1-OL is unique due to the presence of the methylamino group, which imparts distinct chemical and biological properties
特性
分子式 |
C6H11NO |
|---|---|
分子量 |
113.16 g/mol |
IUPAC名 |
5-(methylamino)pent-3-yn-1-ol |
InChI |
InChI=1S/C6H11NO/c1-7-5-3-2-4-6-8/h7-8H,4-6H2,1H3 |
InChIキー |
ZRBKTABHXJVAOK-UHFFFAOYSA-N |
正規SMILES |
CNCC#CCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




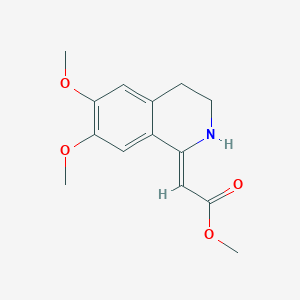
![2,2-Di([1,1'-biphenyl]-4-yl)-1-phenylethanone](/img/structure/B15243794.png)

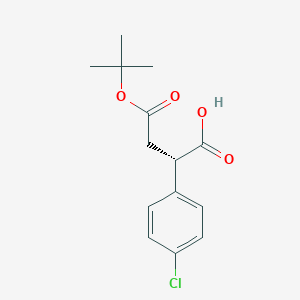
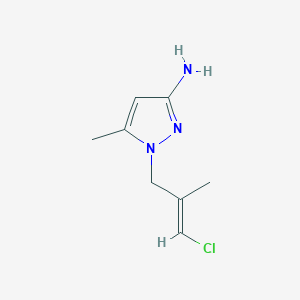
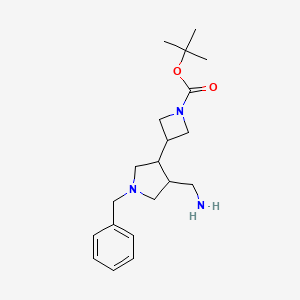

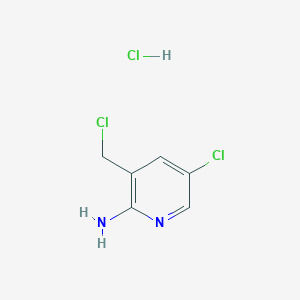
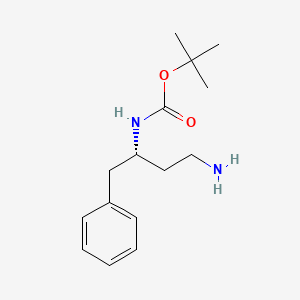
![1-[(6-Methylpyridin-3-YL)methyl]-1H-imidazol-2-amine](/img/structure/B15243862.png)
![Benzyl N-[3-(2-[[(benzyloxy)carbonyl]amino]ethyl)phenyl]carbamate](/img/structure/B15243865.png)
